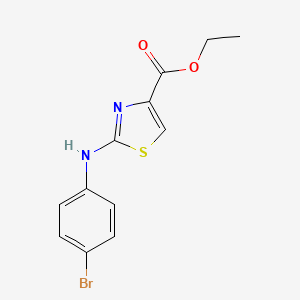

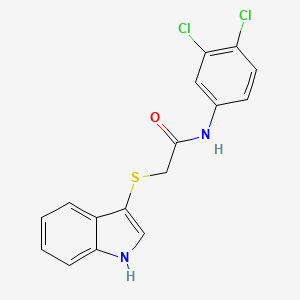

2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester” is a chemical compound . It’s a part of the thiazole family, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The resulting compound was then reacted with different aldehydes and ketones to produce various Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like FTIR and NMR . For example, the IR spectrum of a similar compound showed peaks corresponding to C=O ester, C–H, C=C, and C=N . The 1H NMR spectrum showed signals corresponding to CH2, CH3, thiazole, and Ar .Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Synthesis Methods

Improved Synthesis Techniques : The synthesis of ethyl 2-amino-thiazole-4-carboxylate, a related compound, has been developed using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by a reaction with DMSO and sodium nitrite, and finally saponification to form 2-bromo-thiazole-4-carboxy acid (Zhou Zhuo-qiang, 2009).

Ethyl Thiazole-4-Carboxylate Synthesis : The synthesis of ethyl thiazole-4-carboxylate, another related compound, involves the use of ethyl isocyanoacetate and thiono esters as intermediates (G. Hartman & L. M. Weinstock, 2003).

Biological and Chemical Properties

Anticancer and Immunomodulatory Activities : Certain novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, which are structurally similar, have shown significant immunomodulatory and anticancer activities (H. Abdel‐Aziz et al., 2009).

Antioxidative and Antiviral Activity : Hydroxycinnamic acid amides of thiazole containing amino acid derivatives have demonstrated antioxidative and antiviral activities (I. Stankova et al., 2009).

Fluorescent Materials from Biomass-Derived Compounds : The preparation of fluorescent materials using furylthiazole derivatives shows potential for extended π-Conjugation in materials science (Shota Tanaka et al., 2015).

Chemical Reactions and Synthesis

Synthesis of 3-chloro-2-oxo-butanoate : This compound is an important intermediate in synthesizing thiazole carboxylic acids, indicating a connection to the research compound (Tu Yuanbiao et al., 2016).

Intramolecular Cyclization : A study on the intramolecular cyclization of a related compound, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, provides insights into complex chemical reactions that could be relevant (Yu. O. Remizov et al., 2019).

Selective Inhibitory Activity : The synthesis and selective inhibitory activity against human COX-1 of novel thiazole derivatives provide insights into potential pharmaceutical applications (S. Carradori et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(4-bromoanilino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQZHGJIMLFQQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B2431851.png)

![2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile](/img/structure/B2431852.png)

![2-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2431855.png)

![Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2431856.png)

![3-phenyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2431857.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2431859.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2431861.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2431863.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2431867.png)

![2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane](/img/structure/B2431874.png)